molecular formula C23H19N3O3S B279589 3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(2-PHENYLACETYL)THIOUREA

3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(2-PHENYLACETYL)THIOUREA

Cat. No.: B279589
M. Wt: 417.5 g/mol
InChI Key: BXYILKRQLOBWTM-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-(phenylacetyl)thiourea is a synthetic organic compound with the molecular formula C23H19N3O3S and a molecular weight of 417.48 g/mol This compound is characterized by the presence of a benzoxazole ring, a methoxyphenyl group, and a phenylacetyl thiourea moiety

Preparation Methods

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-(phenylacetyl)thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the phenolic hydroxyl group using reagents such as methyl iodide in the presence of a base.

    Formation of the Phenylacetyl Thiourea Moiety: This step involves the reaction of phenyl isothiocyanate with an amine derivative to form the thiourea linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-(phenylacetyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiourea moiety to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as halides or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-(phenylacetyl)thiourea involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the modulation of signaling pathways and the inhibition of key enzymes involved in cell proliferation . The benzoxazole ring and thiourea moiety play crucial roles in these interactions, contributing to the compound’s overall bioactivity.

Properties

Molecular Formula

C23H19N3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-2-phenylacetamide

InChI

InChI=1S/C23H19N3O3S/c1-28-19-12-11-16(22-24-17-9-5-6-10-20(17)29-22)14-18(19)25-23(30)26-21(27)13-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H2,25,26,27,30)

InChI Key

BXYILKRQLOBWTM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)CC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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